3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Description
3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (CAS: 512826-72-1) is a brominated pyrazole derivative featuring a benzaldehyde core substituted with a methoxy group at position 4 and a 4-bromo-3,5-dimethylpyrazole moiety at position 3. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol (calculated) . This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and electron-rich pyrazole ring .
Key structural features include:
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSBMSXHJNHBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with formaldehyde and a suitable aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxybenzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s structural features—pyrazole ring, bromine substituent, benzaldehyde group, and methoxy substituent—enable diverse chemical reactivity. Below is a breakdown of key reaction types:
Substitution Reactions
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Bromine Substitution : The bromine atom on the pyrazole ring is susceptible to nucleophilic substitution. Reagents like sodium iodide (NaI) in acetone can facilitate this reaction, replacing Br with iodine or other nucleophiles .
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Bromination Pathways : The pyrazole ring may undergo bromination at specific positions, as observed in related pyrazole derivatives .
Condensation Reactions
Oxidation/Reduction
-
Aldehyde Oxidation : The benzaldehyde group can be oxidized to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ or H₂O₂) .
-
Reduction : Reduction of the aldehyde to a primary alcohol (e.g., using NaBH₄) or the pyrazole ring (e.g., using LiAlH₄) may alter reactivity .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Product Type |
|---|---|---|---|
| Substitution | NaI, acetone | High temperature, reflux | Substituted pyrazole derivatives |
| Condensation | Hydrazine derivatives | Acidic or basic catalysis | Hydrazones, oximes |
| Oxidation | KMnO₄, H₂O₂ | Aqueous or acidic conditions | Carboxylic acids |
| Bromination | Br₂, catalyst (e.g., FeBr₃) | Controlled temperature, inert solvent | Brominated pyrazole derivatives |
Bromination and Substitution
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The pyrazole ring’s bromine atom can undergo nucleophilic substitution (e.g., with iodide or hydroxide ions), leading to functionalized derivatives . This reaction is critical for synthesizing analogs with altered biological activity.
Condensation with Hydrazine Derivatives
-
Reaction with hydrazine or substituted hydrazines forms hydrazones, which are intermediates in pharmaceutical synthesis. For example:
These intermediates may exhibit distinct reactivity compared to the parent aldehyde .
Oxidation of the Aldehyde Group
-
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions. This transformation alters the compound’s electronic properties and potential applications .
Structural and Functional Implications
The compound’s reactivity is influenced by its substituents:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of the bromo and methoxy groups enhances the biological activity of the molecule, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This characteristic could be leveraged to develop new anti-inflammatory drugs .
Biochemical Probes
Enzyme Inhibition Studies
The unique structure of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde allows it to act as an effective biochemical probe for studying enzyme activity. Researchers can utilize this compound to investigate the mechanisms of action of specific enzymes, particularly those involved in metabolic pathways relevant to disease states .
Receptor Binding Studies
This compound can also be employed in receptor binding studies, particularly in understanding the interactions between small molecules and biological receptors. Such studies are essential for drug discovery processes, enabling the identification of lead compounds for further development .
Material Science
Synthesis of Functional Materials
The compound's unique properties make it suitable for synthesizing functional materials. Its ability to form stable complexes with metals can be utilized in creating novel materials with specific electronic or optical properties. This application is particularly relevant in the fields of organic electronics and photonics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory Drug | Inhibition of cyclooxygenase enzymes | |
| Biochemical Probes | Enzyme Inhibition Studies | Investigating enzyme activity |
| Receptor Binding Studies | Understanding small molecule-receptor interactions | |
| Material Science | Synthesis of Functional Materials | Formation of stable metal complexes |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines and exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition Analysis
A research article focused on the inhibition of cyclooxygenase enzymes by pyrazole derivatives demonstrated that this compound effectively reduced inflammation markers in vitro. This finding supports its application in developing anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structural modifications and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Formula : C₂₅H₂₄Br₂N₄O₃S
- Molecular weight : 620.36 g/mol
- Key differences :
- Replaces the aldehyde with a sulfonamide group.
- Contains a 4-bromophenyl substituent and a tetrahydroindole moiety.
- Impact :
Compound 17 ():
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
- Formula : C₂₅H₂₄BrClN₄O₃S
- Molecular weight : 575.91 g/mol
- Key differences :
- Chlorophenyl substituent instead of bromophenyl.
- Impact :
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde ():
Variations in the Benzaldehyde Core
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde ():
- Formula : C₁₄H₁₅BrN₂O₂
- Molecular weight : 332.23 g/mol (reported)
- Key differences :
- Methoxy group at position 3 instead of 4.
- Impact :
Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():
- Formula : C₃₉H₃₅BrN₄O₆
- Molecular weight : 771.63 g/mol
- Key differences :
- Extended structure with dihydropyridine and benzyl ester groups.
- Impact: Significantly higher molecular weight and lipophilicity. Potential for π-π stacking interactions due to aromatic rings .
Functional Group Replacements
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ():
- Formula : C₂₇H₂₆BrF₂N₄O₅
- Molecular weight : 621.43 g/mol
- Key differences :
- Aldehyde replaced with a carboxamide group.
- Incorporates difluorophenyl and pyrrolopyridazine moieties.
- Impact :
- Enhanced hydrogen-bonding capacity due to carboxamide.
- HPLC retention time (1.64 minutes) indicates moderate polarity .
Biological Activity
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 323.19 g/mol
- CAS Number : 512826-72-1
Synthesis
The compound can be synthesized via various methods that typically involve the reaction of substituted pyrazole derivatives with aldehydes or other electrophiles. The specific synthetic route may vary depending on the desired purity and yield.
Antimicrobial Activity
Recent studies have indicated that compounds bearing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains. A study highlighted that modifications in the pyrazole structure could enhance the antibacterial activity against resistant strains of bacteria, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Anticancer Properties
Research has demonstrated that pyrazole derivatives can possess anticancer activity. In vitro studies have shown that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds with methoxy groups at specific positions on the aromatic ring showed increased potency against cancer cells compared to their unsubstituted counterparts .
Enzyme Inhibition
Some studies have focused on the enzyme inhibition potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit certain enzymes associated with disease pathways, including those involved in cancer progression and metabolic disorders. Preliminary results suggest promising inhibitory effects, warranting further investigation into its mechanism of action .
Case Study 1: Antibacterial Activity
A recent investigation assessed the antibacterial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| Target Compound | 8 | Both |
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF7). The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| MCF7 | 10 | 25 |
| HeLa | 15 | 30 |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) significantly impact yield .
- Use of catalysts like sodium hydride for pyrazole activation .
Which characterization techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, pyrazole-methyl at C3) .
- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from bromine and methyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₄H₁₅BrN₂O₂) .
Advanced Tip : For ambiguous signals, 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or target specificity. Methodological solutions include:
- Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinity variations across enzyme isoforms .
- Control Experiments : Compare with structurally analogous compounds (Table 1) to isolate the impact of the bromine substituent .
Q. Table 1. Structurally Similar Compounds and Key Features
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-[(3,5-dimethylpyrazolyl)methyl]benzaldehyde | Lacks bromine; reduced steric hindrance | Lower antimicrobial potency |
| 4-methoxybenzaldehyde oxime derivative | Oxime group enhances metal chelation | Anticancer activity observed |
What strategies optimize reaction yields in the synthesis of pyrazole-benzaldehyde derivatives?
Advanced Research Question
Yield optimization requires precise control of:
- Temperature : Elevated temperatures (70–80°C) improve condensation kinetics but may promote side reactions (e.g., over-alkylation) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability during multi-step syntheses .
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate methylene bridge formation .
Case Study : Refluxing in acetonitrile with K₂CO₃ increased yield by 22% compared to DMF .
How can environmental fate studies be designed to assess the ecological impact of this compound?
Advanced Research Question
Adopt a tiered approach based on OECD guidelines:
Abiotic Stability : Test hydrolysis/photolysis rates under varying pH and UV exposure .
Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., demethylated products) .
Toxicity Profiling : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using EC₅₀ assays .
Statistical Design : Randomized block designs with split plots account for environmental variables (e.g., temperature, organic content) .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing bromine and methoxy groups direct reactivity:
- Bromine : Activates the pyrazole ring for electrophilic attacks at the methylene bridge .
- Methoxy Group : Stabilizes intermediates via resonance during aldehyde oxidation or reduction .
Experimental Proof : Hydrazinolysis studies show selective cleavage of the methylene group over the pyrazole ring .
How does this compound compare to derivatives in materials science applications?
Advanced Research Question
The benzaldehyde moiety enables crosslinking in polymer matrices, while the pyrazole group enhances thermal stability:
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming stable complexes for catalytic applications .
- Polymer Synthesis : Copolymerization with styrene derivatives yields materials with tunable glass transition temperatures (Tg) .
Limitation : The bromine substituent may introduce brittleness, necessitating structural analogs for flexible materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
